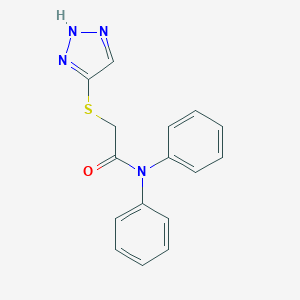![molecular formula C8H9N3O3S2 B498490 10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one](/img/structure/B498490.png)
10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thieno-thiazolo-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide typically involves multi-step reactions. One common method includes the condensation of specific precursors followed by cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with thieno, thiazolo, or pyrimidine cores. Examples include:
- 2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Various pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9N3O3S2 |
|---|---|
Poids moléculaire |
259.3g/mol |
Nom IUPAC |
10-amino-4,4-dioxo-4位6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one |
InChI |
InChI=1S/C8H9N3O3S2/c9-6-1-7(12)11-4-2-16(13,14)3-5(4)15-8(11)10-6/h1,4-5H,2-3,9H2 |
Clé InChI |
CMSONWYAMIDAEI-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
SMILES canonique |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498407.png)
![N-(3-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498408.png)
![4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B498410.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B498411.png)
![4-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498412.png)
![4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498413.png)
![4-[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]morpholine](/img/structure/B498415.png)
![1-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B498420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B498423.png)


![1-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B498428.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498429.png)
![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498430.png)
